N-(4-氧代-1-金刚烷基)乙酰胺

描述

N-(4-oxo-1-adamantyl)acetamide is a derivative of adamantane, a bulky, rigid, and diamond-like structure that is incorporated into various compounds to enhance their stability and modify their physical and chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antiviral and antimicrobial agents, as well as their role in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease .

Synthesis Analysis

The synthesis of N-(1-adamantyl)acetamide and its derivatives often involves the use of adamantane or its functionalized forms as starting materials. For instance, amidation reactions with acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium have been employed to produce N-(1-adamantyl)acetamide, which can be further deacetylated to yield 1-aminoadamantane, an active pharmaceutical ingredient . Additionally, N-[(adamantan-1-yl)alkyl]acetamides have been synthesized and used as building blocks for the creation of polyfunctional derivatives and peptidomimetics .

Molecular Structure Analysis

The molecular structure of N-(1-adamantyl)acetamide has been characterized by various studies. It crystallizes in the space group C2/c, with the acetamide groups linked by N—H—O hydrogen bonds, maintaining a conformation similar to that found in its methanol-water solvate . The adamantane core provides a rigid framework that influences the overall conformation of the molecule and its interactions within the crystal lattice .

Chemical Reactions Analysis

N-(1-adamantyl)acetamide exhibits reactivity that allows it to participate in the formation of crystalline complexes with metal cations such as uranyl and plutonyl. These complexes involve coordination through the oxygen atom of the amide function and are significant in the context of nuclear waste management and the study of actinide chemistry . The molecule also shows potential as a selective inhibitor for different molecular forms of acetylcholinesterase, which is relevant for the development of therapeutic agents for Alzheimer's disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-adamantyl)acetamide derivatives are influenced by the adamantane moiety. For example, the methanol-water solvate of N-(1-adamantyl)acetamide demonstrates a specific solvation pattern, with hydrogen bonds forming a ribbon-like structure in the crystal lattice. This solvation behavior is indicative of the molecule's ability to engage in hydrogen bonding and its potential solubility characteristics . The adamantyl substituent's position relative to the acetamide moiety also affects the molecule's geometry and intermolecular interactions, as observed in the crystal structure of related compounds .

科学研究应用

化学合成和生物活性

N-(1-金刚烷基)乙酰胺及其衍生物可用作合成生物活性氨金刚烷的起始化合物。这些化合物表现出抗菌和抗病毒活性,并已用于治疗和预防流感、疱疹和肺炎。一项重要的应用包括合成 1-氨基金刚烷,这是米氮坦的活性成分,用于治疗帕金森氏症 (R. Khusnutdinov 等人,2011 年).

晶体学和材料研究

N-(1-金刚烷基)乙酰胺形成甲醇-水溶剂化物,展示了其参与复杂氢键网络的能力。这一特性对于理解材料的结构特征及其在设计具有特定分子相互作用的新型材料中的潜在应用至关重要 (S. Kashino 等人,1998 年).

药理学应用

一项值得注意的药理学应用是合成金刚烷盐酸盐,一种抗病毒和抗帕金森药物。研究重点介绍了一种通过涉及 N-(1-金刚烷基)乙酰胺的中间阶段生产金刚烷盐酸盐的简单且经济的方法。这一过程强调了该化合物在高效药物合成中的作用,为大规模生产提供潜力,同时减少对环境的影响 (Phuong Dung Phan Thi 等人,2022 年).

核化学

该化合物还在核化学中得到应用,在浓硝酸水溶液中作为六价铀酰阳离子的沉淀剂,形成结晶配合物。这证明了其在选择性提取和管理核材料中的效用 (G. Loubert 等人,2020 年).

药物化学

在药物化学中,N-(1-金刚烷基)乙酰胺衍生物已被探索为结核分枝杆菌的有效抑制剂,展示了该化合物在药物开发中的多功能性和治疗结核病的潜力。这项研究强调了结构修饰在实现预期生物活性中的重要性 (Dinesh Addla 等人,2014 年).

安全和危害

The safety data sheet for a similar compound, N-(1-adamantyl)acetamide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and respiratory irritation . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

属性

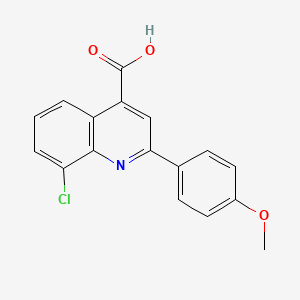

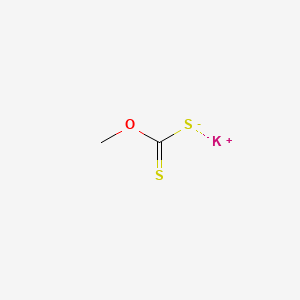

IUPAC Name |

N-(4-oxo-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADEDKIQXROFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416802 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-adamantyl)acetamide | |

CAS RN |

16790-59-3 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)